Cas no 2229468-15-7 (3-(5-Bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine)
3-(5-Bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine is a brominated thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the bromothiazole moiety and branched alkylamine chain, make it a versatile intermediate for synthesizing biologically active compounds. The bromine substituent enhances reactivity for further functionalization, while the tertiary carbon center contributes to steric stability. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors or antimicrobial agents due to the thiazole core's prevalence in bioactive molecules. It is supplied with high purity to ensure consistent performance in synthetic workflows. Proper handling under inert conditions is recommended due to its amine functionality.
2229468-15-7 structure
Product Name:3-(5-Bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine
CAS No:2229468-15-7
MF:C8H13BrN2S
MW:249.171219587326
CID:5778853
PubChem ID:165806462
Update Time:2025-10-17
3-(5-Bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1920063
- 2229468-15-7
- 3-(5-bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine
- 3-(5-Bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine
-
- Inchi: 1S/C8H13BrN2S/c1-8(2,3-4-10)7-11-5-6(9)12-7/h5H,3-4,10H2,1-2H3
- InChI Key: OLNSIUNVPYKUIG-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C)(C)CCN)S1
Computed Properties
- Exact Mass: 247.99828g/mol
- Monoisotopic Mass: 247.99828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 67.2Ų
3-(5-Bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1920063-1g |
3-(5-bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine |
2229468-15-7 | 1g |
$1658.0 | 2023-09-17 | ||
| Enamine | EN300-1920063-5g |
3-(5-bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine |
2229468-15-7 | 5g |
$4806.0 | 2023-09-17 | ||
| Enamine | EN300-1920063-10g |
3-(5-bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine |
2229468-15-7 | 10g |
$7128.0 | 2023-09-17 | ||
| Enamine | EN300-1920063-0.05g |
3-(5-bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine |
2229468-15-7 | 0.05g |
$1393.0 | 2023-09-17 | ||
| Enamine | EN300-1920063-0.1g |
3-(5-bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine |
2229468-15-7 | 0.1g |
$1459.0 | 2023-09-17 | ||
| Enamine | EN300-1920063-0.25g |
3-(5-bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine |
2229468-15-7 | 0.25g |
$1525.0 | 2023-09-17 | ||
| Enamine | EN300-1920063-0.5g |
3-(5-bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine |
2229468-15-7 | 0.5g |
$1591.0 | 2023-09-17 | ||
| Enamine | EN300-1920063-1.0g |
3-(5-bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine |
2229468-15-7 | 1g |
$1658.0 | 2023-05-31 | ||
| Enamine | EN300-1920063-2.5g |
3-(5-bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine |
2229468-15-7 | 2.5g |
$3249.0 | 2023-09-17 | ||
| Enamine | EN300-1920063-5.0g |
3-(5-bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine |
2229468-15-7 | 5g |
$4806.0 | 2023-05-31 |
3-(5-Bromo-1,3-thiazol-2-yl)-3-methylbutan-1-amine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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